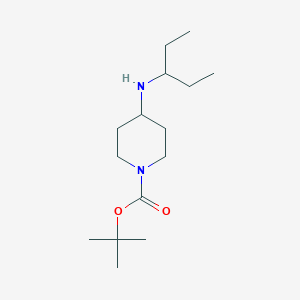

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

- Targeted Protein Degradation (PROTAC Development): tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate serves as a semi-flexible linker in PROTAC development. PROTACs (PROteolysis TArgeting Chimeras) are innovative molecules designed to selectively degrade specific proteins within cells. By linking a target protein binder (e.g., kinase inhibitor) with an E3 ubiquitin ligase ligand, PROTACs facilitate protein degradation, potentially leading to novel therapeutic strategies .

Synthetic Organic Chemistry

- Intermediate for Vandetanib Synthesis: Vandetanib is a tyrosine kinase inhibitor used in cancer therapy. tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis. It undergoes further transformations to yield this anticancer drug .

Biological Research

- Fragment-Based Drug Discovery: Researchers have identified hit fragments using tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate in differential scanning fluorimetry-based screens. These fragments may serve as starting points for developing new drugs or understanding protein-ligand interactions .

Ionic Liquids and Organic Synthesis

- tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs): Boc-AAILs derived from tert-butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate expand the applicability of amino acid ionic liquids. These compounds find use in organic synthesis and chemical processes .

Materials Science and Polymer Chemistry

- Polymer Linkers and Functional Materials: tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate can be incorporated into polymer structures as a linker or functional group. Its unique properties may contribute to the design of novel materials .

Catalysis and Ligand Design

- Transition Metal Complexes: tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate can serve as a ligand in transition metal complexes. These complexes play a crucial role in catalytic reactions and materials science .

Safety and Hazards

For “tert-Butyl 4-amino-1-piperidinecarboxylate”, it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to rinse mouth if swallowed, do not induce vomiting, wear eye protection/face protection, and rinse cautiously with water for several minutes if it gets in eyes .

properties

IUPAC Name |

tert-butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-6-12(7-2)16-13-8-10-17(11-9-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLPOVGXVKMWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2660069.png)

![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2660084.png)

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)

![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)